![molecular formula C15H21N3O3 B2511439 2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-((tetrahydro-2H-pyran-4-yl)methyl)acetamide CAS No. 2034425-24-4](/img/structure/B2511439.png)
2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-((tetrahydro-2H-pyran-4-yl)methyl)acetamide
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Description
The compound "2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-((tetrahydro-2H-pyran-4-yl)methyl)acetamide" is a complex organic molecule that is likely to have a unique molecular structure and a set of physical and chemical properties that could make it of interest in various fields such as medicinal chemistry or material science. While the provided papers do not directly discuss this compound, they do provide insights into similar compounds that can help infer potential characteristics and behaviors of the compound .
Synthesis Analysis
The synthesis of related compounds, such as 2-phenyl-N-(pyrazin-2-yl)acetamide, involves coupling reactions and crystallization using solvent mixtures, as described in the second paper. The compound was prepared and then crystallized using a toluene and methanol mixture, indicating that similar solvent systems might be applicable for the synthesis of the compound . The reaction conditions, such as temperature and choice of solvents, are crucial for the successful synthesis and crystallization of such complex molecules.
Molecular Structure Analysis
The molecular structure of similar compounds has been investigated using various spectroscopic techniques and theoretical calculations. For instance, the optimized molecular structure and vibrational frequencies of 2-phenyl-N-(pyrazin-2-yl)acetamide were studied using XRD diffraction, FT-IR, and NMR spectroscopies, complemented by DFT calculations . These techniques could be employed to analyze the molecular structure of "2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-((tetrahydro-2H-pyran-4-yl)methyl)acetamide" to understand its geometry, stability, and electronic properties.
Chemical Reactions Analysis
The reactivity of the compound can be inferred from studies on similar molecules. For example, the intramolecular cyclization of functionalized 6-pyronylacetamides to form new pyridine derivatives has been explored, indicating that the compound may also undergo similar cyclization or other chemical transformations under appropriate conditions . The choice of bases, solvents, and reaction conditions will influence the outcome of such reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been characterized using a variety of analytical techniques. The compound 2-Phenyl-N-(pyrazin-2-yl)acetamide was characterized by elemental analysis, FTIR, NMR, thermogravimetric analysis, differential thermal analysis, and UV-Visible spectroscopy . These methods can be applied to determine the properties of "2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-((tetrahydro-2H-pyran-4-yl)methyl)acetamide," such as its thermal stability, electronic absorption, and molecular interactions, which are essential for understanding its potential applications and behavior in different environments.
Scientific Research Applications
Synthesis and Derivatives
The chemical compound 2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-((tetrahydro-2H-pyran-4-yl)methyl)acetamide is part of a broader class of compounds that have been explored for various synthetic pathways and derivatives in scientific research. For instance, the synthesis of new classes of pyridazin-3-one and 2-amino-5-arylazopyridine derivatives has been established, showcasing the versatility and potential utility of such compounds in the synthesis of fused azines and other complex structures (Ibrahim & Behbehani, 2014). These synthesized compounds have been characterized by various analytical spectroscopic methods, including X-ray crystallographic analysis, indicating their potential in further pharmaceutical and chemical research.
Antioxidant Activity
The exploration of novel compounds for their antioxidant activity is crucial in the development of therapeutic agents for managing oxidative stress-related diseases. Compounds such as 2-(4-phenylpiperazin-1-yl)-N-(pyrazin-2-yl)acetamide have been synthesized and characterized, showing noticeable DPPH radical scavenging activity. This suggests that derivatives of the parent compound, like 2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-((tetrahydro-2H-pyran-4-yl)methyl)acetamide, could also possess significant antioxidant properties, which could be beneficial in developing new therapeutic agents (Nayak et al., 2014).
Antimicrobial and Antitumor Activity
The antimicrobial and antitumor activities of novel compounds are of significant interest in the field of medicinal chemistry. Studies have shown that new heterocyclic compounds incorporating sulfamoyl moieties exhibit promising antimicrobial activities (Darwish et al., 2014). Additionally, the synthesis and evaluation of novel thiophene, pyrimidine, coumarin, pyrazole, and pyridine derivatives, as well as their derivatives, have shown significant antitumor activities, suggesting the potential of 2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-((tetrahydro-2H-pyran-4-yl)methyl)acetamide and its derivatives in cancer research (Albratty et al., 2017).
properties
IUPAC Name |
2-(3-cyclopropyl-6-oxopyridazin-1-yl)-N-(oxan-4-ylmethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O3/c19-14(16-9-11-5-7-21-8-6-11)10-18-15(20)4-3-13(17-18)12-1-2-12/h3-4,11-12H,1-2,5-10H2,(H,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANYSBESGHMQOKB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN(C(=O)C=C2)CC(=O)NCC3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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